1-Dodecyne

Catalog No.
S1892807
CAS No.
765-03-7
M.F
C12H22
M. Wt
166.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dodecyne

CAS Number

765-03-7

Product Name

1-Dodecyne

IUPAC Name

dodec-1-yne

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h1H,4-12H2,2H3

InChI Key

ZVDBUOGYYYNMQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC#C

Canonical SMILES

CCCCCCCCCCC#C

Synthesis of Stable Ruthenium Nanoparticles

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1-Dodecyne is a type of alkene with the formula C12H22 . It’s a chain of twelve carbon atoms ending with a triple bond. This location of a triple bond enhances the reactivity of the compound and makes it useful for a number of applications .

Polymerization of α-Olefins

Synthesis of Light-Emitting Silicon Nanoparticles

1-Dodecyne is an alkyne with the chemical formula C12H22C_{12}H_{22}, characterized by a long carbon chain consisting of twelve carbon atoms and a triple bond located at one end of the molecule. It is a colorless liquid at room temperature and is known for its distinctive, slightly pleasant odor. As an alkyne, 1-Dodecyne belongs to a class of hydrocarbons that contain at least one carbon-carbon triple bond. This structural feature imparts unique chemical properties, making it reactive in various organic transformations .

, typical of alkynes:

  • Hydrogenation: 1-Dodecyne can be converted to dodecane through hydrogenation in the presence of catalysts such as palladium or platinum.
  • Halogenation: It readily reacts with halogens (e.g., chlorine or bromine) to form dihaloalkanes.
  • Hydroboration-Oxidation: The compound can react with borane followed by oxidation to yield alcohols.
  • Addition Reactions: 1-Dodecyne can participate in various addition reactions, including reactions with water (hydration) in the presence of acid to form ketones .

1-Dodecyne can be synthesized through several methods:

  • Terminal Alkynes Synthesis: One common method involves the reaction of 1-bromododecane with sodium acetylide in a dry solvent such as dimethylformamide.
  • Dehydrohalogenation: Another method includes the elimination reaction from 1-bromododecane using a strong base like potassium tert-butoxide.
  • Sonogashira Coupling: This method involves coupling an aryl halide with terminal alkynes using palladium catalysts, which can also yield 1-Dodecyne under specific conditions .

1-Dodecyne finds applications in various fields:

  • Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
  • Surface Coatings: Due to its hydrophobic nature, it is used in formulating surface coatings and sealants.
  • Polymer Production: It is utilized in the production of polymers and surfactants due to its reactivity and ability to undergo polymerization .

Interaction studies on 1-Dodecyne primarily focus on its reactivity with other chemicals rather than biological systems. Notably, it reacts vigorously with strong oxidizing agents and may release hydrogen gas when interacting with reducing agents. The compound's stability under various conditions makes it suitable for industrial applications while requiring caution due to its flammability and potential health hazards .

Several compounds share structural similarities with 1-Dodecyne. Below is a comparison highlighting their uniqueness:

Compound NameFormulaTypeUnique Features
1-DodeceneC12H24C_{12}H_{24}AlkeneContains a double bond; used in detergent production.
DodecaneC12H26C_{12}H_{26}AlkaneFully saturated; used as a solvent and fuel.
1-UndecyneC11H20C_{11}H_{20}AlkyneShorter carbon chain; used in organic synthesis.
1-TetradeceneC14H28C_{14}H_{28}AlkeneLonger carbon chain; used in lubrication.

The primary distinction of 1-Dodecyne lies in its triple bond, which contributes to its unique reactivity compared to alkenes and alkanes. Its applications often capitalize on this reactivity, particularly in synthetic organic chemistry .

XLogP3

5.7

Boiling Point

215.0 °C

Melting Point

-19.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (97.44%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

765-03-7

Wikipedia

1-Dodecyne

General Manufacturing Information

1-Dodecyne: ACTIVE

Dates

Modify: 2023-08-16

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